

Technical Guide: Anticancer Activity of 1,2-Benzisothiazole Compounds

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Compound of Interest

Compound Name: 1,2-Benzisothiazole, 3-(1-piperazinyloxy)-, 1,1-dioxide

CAS No.: 131540-88-0

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Scaffold Analysis, Mechanisms of Action, and Experimental Protocols

Executive Summary

The 1,2-benzisothiazole scaffold (benzo[d]isothiazole) represents a privileged structure in medicinal chemistry, distinct from its 1,3-benzothiazole isomer due to the specific positioning of sulfur and nitrogen atoms (S-N bond in the heterocyclic ring).^[1] While 1,3-benzothiazoles are widely explored, 1,2-benzisothiazoles have emerged as potent, multi-target anticancer agents capable of operating under hypoxic conditions—a critical resistance mechanism in solid tumors.

This guide analyzes the therapeutic potential of 1,2-benzisothiazole derivatives, focusing on their role as Carbonic Anhydrase IX (CAIX) inhibitors, tubulin polymerization inhibitors, and multi-target kinase modulators. It provides validated synthesis protocols, mechanistic pathways, and quantitative data for researchers developing next-generation oncotherapeutics.

Chemical Scaffold & Structure-Activity Relationship (SAR)

The 1,2-benzisothiazole core consists of a benzene ring fused to an isothiazole ring.^[1] Its anticancer potency is highly sensitive to substitution patterns at the C-3 position of the

isothiazole ring and the C-4/5/6 positions of the benzene ring.

Core Structure and Numbering

The biological activity is governed by the electronic environment of the S-N bond and the lipophilicity of substituents.

- Position 3 (C-3): Functionalization here (e.g., with carboxamides, acetic acid derivatives, or piperazine linkers) is critical for target engagement, particularly for kinase and CAIX inhibition.[1]
- Benzene Ring (Positions 4, 5, 6): Substitutions here (e.g., nitro, methoxy, or sulfonamide groups) modulate solubility and affinity for the hydrophobic pockets of enzymes like Carbonic Anhydrase IX.

Key SAR Findings

- CAIX Selectivity: Introduction of alkyl/arylcarboxamide moieties at positions 4, 5, or 6 significantly enhances selectivity for the tumor-associated isoform CAIX over the cytosolic CA I and II.
- Multi-Target Efficacy: A nitro group () at the R1 position (often C-5 or C-6) consistently enhances binding affinity against targets like MMP13 and FGFR1 due to electron-withdrawing effects that strengthen π -stacking interactions.[1]
- Tubulin Binding: Bulky hydrophobic groups at C-3 allow the molecule to occupy the colchicine binding site of tubulin, disrupting microtubule dynamics.

Mechanisms of Action

1,2-Benzisothiazoles exhibit a "polypharmacological" profile, attacking cancer cells through multiple simultaneous pathways.

Inhibition of Carbonic Anhydrase IX (CAIX) in Hypoxia

Solid tumors often develop hypoxic cores where HIF-1

upregulates CAIX.[1] CAIX catalyzes the hydration of extracellular

to bicarbonate (

) and protons (

).[1] The protons acidify the extracellular microenvironment (promoting invasion), while bicarbonate is imported to maintain intracellular alkaline pH (survival).[1]

- Mechanism: 1,2-Benzisothiazole sulfonamides coordinate with the ion in the CAIX active site, blocking this catalytic cycle.
- Outcome: Intracellular acidification and extracellular alkalization lead to cancer cell apoptosis and reduced metastasis.

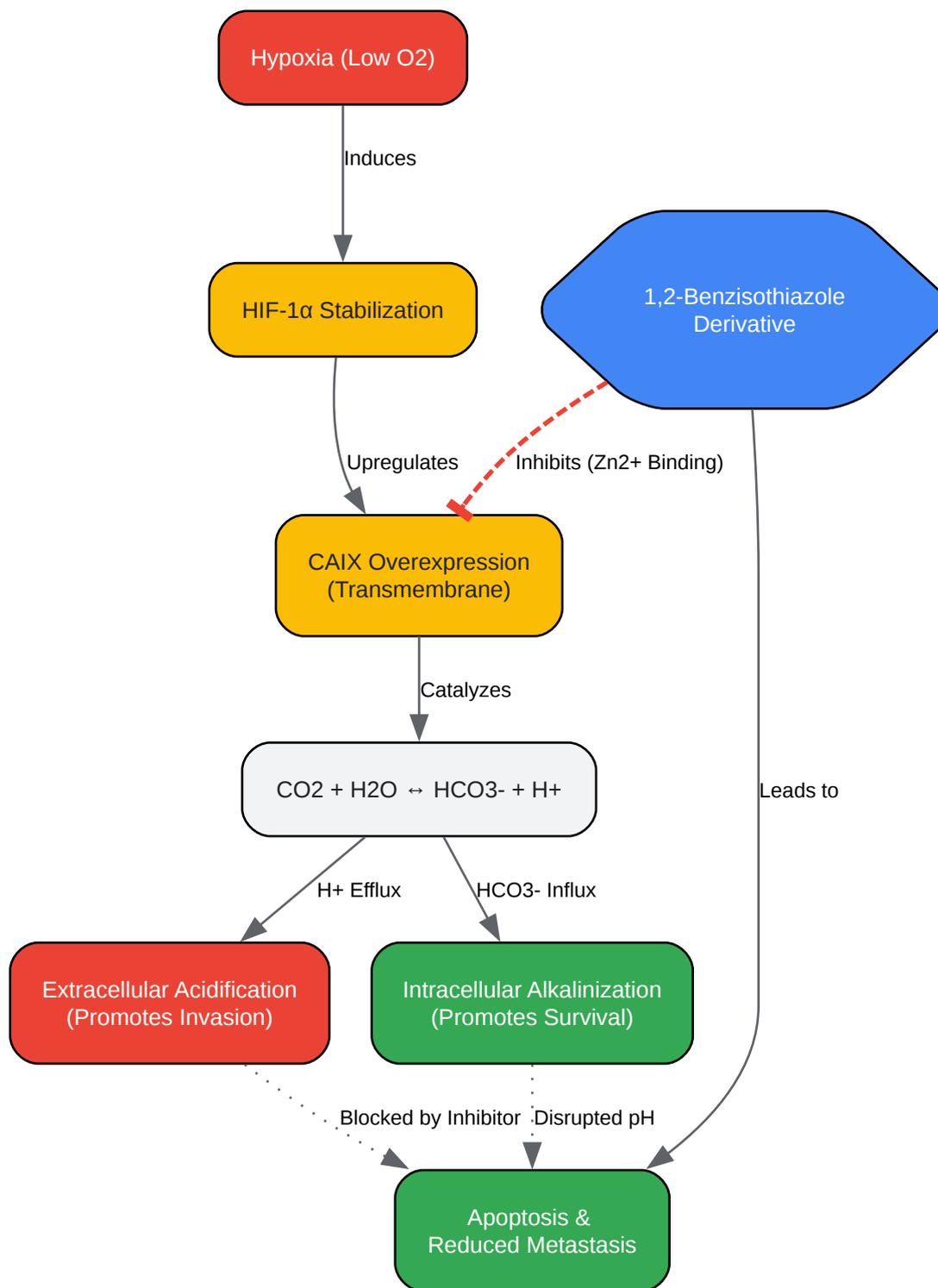
Multi-Target Kinase & Enzyme Inhibition

Recent computational and in vitro profiling identifies 1,2-benzisothiazoles as inhibitors of:

- FGFR1 (Fibroblast Growth Factor Receptor 1): Blocking angiogenesis.[1][2]
- MMP13 (Matrix Metalloproteinase 13): Preventing tissue remodeling required for metastasis.
[1]
- DHFR (Dihydrofolate Reductase): Disrupting DNA synthesis.[1]

Visualization: Hypoxia-Induced CAIX Inhibition Pathway

The following diagram illustrates the pathway by which 1,2-benzisothiazole derivatives disrupt tumor survival mechanisms under hypoxia.



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Caption: Mechanism of 1,2-benzisothiazole-mediated CAIX inhibition disrupting pH regulation in hypoxic tumor cells.[1]

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for the synthesis and biological evaluation of these compounds.

Synthesis of 1,2-Benzisothiazole-3-Carboxamides

This protocol describes the synthesis of derivatives starting from 2,2'-dithiodibenzoic acid, a robust precursor for the 1,2-benzisothiazole core.[\[1\]](#)

Reagents:

- 2,2'-Dithiodibenzoic acid[\[1\]](#)
- Thionyl chloride (

)[\[1\]](#)
- Appropriate amine (

)[\[1\]](#)
- Sulfuryl chloride (

) or Iodine (

) for cyclization[\[1\]](#)

Step-by-Step Methodology:

- Acid Chloride Formation: Reflux 2,2'-dithiodibenzoic acid (10 mmol) in excess thionyl chloride (30 mL) for 3 hours. Evaporate excess

under vacuum to obtain the bis-acid chloride.[\[1\]](#)
- Amide Coupling: Dissolve the residue in dry dichloromethane (DCM). Add the appropriate amine (22 mmol) and triethylamine (TEA, 25 mmol) dropwise at 0°C. Stir at room temperature (RT) for 12 hours. Wash with water/brine, dry over

, and concentrate to yield the 2,2'-dithiodibenzamide intermediate.

- Oxidative Cyclization: Dissolve the intermediate (5 mmol) in dry pyridine or DCM. Add sulfonyl chloride (6 mmol) or (10 mmol) dropwise.^[1] Stir at RT for 4-6 hours.^[1] The oxidative conditions facilitate the formation of the S-N bond, closing the isothiazole ring.
- Purification: Quench with saturated (if using iodine) or water. Extract with ethyl acetate.^[1] Purify the crude product via silica gel column chromatography (Hexane:EtOAc gradient) to isolate the 1,2-benzisothiazole-3-carboxamide.^[1]

Biological Evaluation: Hypoxic Cell Proliferation Assay

Standard MTT assays under normoxia are insufficient for CAIX inhibitors. This protocol validates activity under hypoxic conditions.^{[1][3][4]}

Protocol:

- Cell Seeding: Seed HT-29 (colon cancer) cells (cells/well) in 96-well plates.
- Hypoxia Induction: Incubate cells for 24 hours. Replace medium with fresh medium containing the test compound (0.1 - 100 M).^[1]
 - Normoxia Control: Incubate in standard incubator ().^[1]
 - Hypoxia Group:^[1] Incubate in a hypoxia chamber () or use Cobalt Chloride (, 100 M) as a chemical hypoxia mimetic.
- Incubation: Treat for 48-72 hours.

- Readout: Add MTT reagent (0.5 mg/mL), incubate for 4 hours. Dissolve formazan crystals in DMSO. Measure absorbance at 570 nm.
- Validation: Calculate values. A significant potency shift (lower) under hypoxia compared to normoxia indicates CAIX-mediated efficacy.[\[1\]](#)

Quantitative Data Analysis

The following table summarizes the anticancer potency of key 1,2-benzisothiazole derivatives reported in recent literature (e.g., J. Med. Chem., Eur. J. Med.[\[5\]](#) Chem.).[\[1\]](#)[\[2\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Table 1: Comparative

Values of 1,2-Benzisothiazole Derivatives

Compound ID	R-Substituent (Pos 3/N)	Target(s)	Cell Line	Condition	IC50 (M)	Ref
5c	4-fluorophenyl-carboxamide	CAIX / CAXII	HT-29 (Colon)	Hypoxia ()	0.45	[1]
5c	4-fluorophenyl-carboxamide	CAIX	HT-29	Normoxia	>100	[1]
5j	3-nitrophenyl-carboxamide	CAIX	HT-29	Hypoxia ()	0.82	[1]
Cmpd 9	Nitro-substituted (R1)	MMP13 / FGFR1	MDA-MB-231	Normoxia	2.8	[2]
BIT-Tub1	3-(3,4,5-trimethoxyphenyl)	Tubulin	HeLa (Cervical)	Normoxia	1.2	[3]

Note: The drastic difference in IC50 for Compound 5c between hypoxia and normoxia confirms its selectivity for the hypoxia-induced target CAIX.

Synthesis Workflow Visualization

The following diagram outlines the logical flow of the oxidative cyclization synthesis route described in Section 4.1.



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Caption: Synthetic route for 1,2-benzisothiazole-3-carboxamides via oxidative cyclization of dithio-precursors.

Future Outlook & Challenges

While the 1,2-benzisothiazole scaffold shows immense promise, specifically for hypoxic tumors (which are often resistant to radiotherapy and chemotherapy), challenges remain:

- Solubility: Many high-affinity derivatives exhibit poor aqueous solubility.[1] Formulation strategies (e.g., nanoparticle encapsulation) or introduction of solubilizing groups (morpholine/piperazine tails) are necessary.[1]
- Selectivity: While CAIX selectivity is good, off-target effects on cytosolic CA I/II can cause systemic side effects.[1] Further optimization of the "tail" region of the molecule is required to exploit the specific active site topography of CAIX.
- Clinical Translation: Most data is currently preclinical.[1] Acceleration into in vivo xenograft models is critical to validate the hypoxia-selective mechanism in a physiological tumor microenvironment.[1]

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